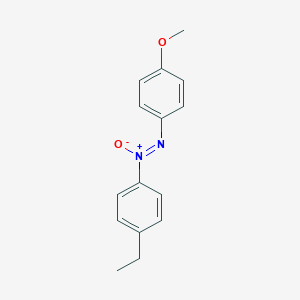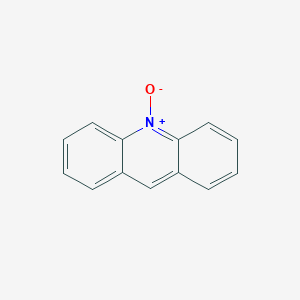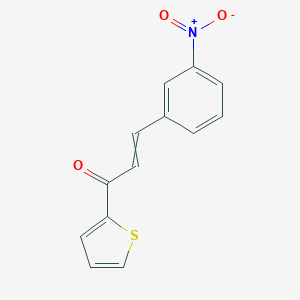
(4-Ethylphenyl)(4-methoxyphenyl)diazene oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Ethylphenyl)(4-methoxyphenyl)diazene oxide is a chemical compound that is commonly known as EMDO. It is a diazene oxide derivative that has been used in various scientific research studies due to its unique properties. EMDO has been found to have potential applications in the fields of chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of EMDO is not well understood. However, it has been proposed that EMDO may act as a prodrug that is activated by reactive oxygen species. Once activated, EMDO may induce apoptosis in cancer cells by causing DNA damage.
Effets Biochimiques Et Physiologiques
EMDO has been found to have various biochemical and physiological effects. In vitro studies have shown that EMDO can induce apoptosis in cancer cells. In addition, EMDO has been found to have antioxidant properties and can scavenge reactive oxygen species. However, the physiological effects of EMDO in vivo are not well understood.
Avantages Et Limitations Des Expériences En Laboratoire
EMDO has several advantages for lab experiments. It is relatively easy to synthesize and has been found to have potential applications in various scientific research fields. However, there are also several limitations to using EMDO in lab experiments. EMDO is not very stable and can decompose over time. In addition, the mechanism of action of EMDO is not well understood, which makes it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on EMDO. One potential direction is to investigate the mechanism of action of EMDO in more detail. This could involve studying the interaction of EMDO with reactive oxygen species and DNA. Another potential direction is to explore the potential applications of EMDO as an anticancer agent. This could involve testing the efficacy of EMDO in various cancer cell lines and animal models. Finally, future research could focus on developing more stable derivatives of EMDO that can be used in lab experiments.
Méthodes De Synthèse
EMDO can be synthesized using a simple two-step method. In the first step, 4-ethylphenylamine and 4-methoxybenzaldehyde are reacted in the presence of acetic acid to form the corresponding Schiff base. In the second step, the Schiff base is oxidized using m-chloroperbenzoic acid to yield EMDO. The overall yield of EMDO using this method is approximately 40%.
Applications De Recherche Scientifique
EMDO has been used in various scientific research studies due to its unique properties. It has been found to have potential applications in the fields of chemistry, biochemistry, and pharmacology. In chemistry, EMDO has been used as a reagent for the synthesis of various organic compounds. In biochemistry, EMDO has been found to have potential applications as a probe for the detection of reactive oxygen species. In pharmacology, EMDO has been found to have potential applications as an anticancer agent.
Propriétés
Numéro CAS |
11106-47-1 |
|---|---|
Nom du produit |
(4-Ethylphenyl)(4-methoxyphenyl)diazene oxide |
Formule moléculaire |
C15H16N2O2 |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
(4-ethylphenyl)-(4-methoxyphenyl)imino-oxidoazanium |
InChI |
InChI=1S/C15H16N2O2/c1-3-12-4-8-14(9-5-12)17(18)16-13-6-10-15(19-2)11-7-13/h4-11H,3H2,1-2H3 |
Clé InChI |
MCKGGSQKOSKNHA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)OC)[O-] |
SMILES canonique |
CCC1=CC=C(C=C1)[N+](=NC2=CC=C(C=C2)OC)[O-] |
Autres numéros CAS |
32944-25-5 11106-47-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![4-[[4-(dimethylamino)phenyl]-ethoxymethyl]-N,N-dimethylaniline](/img/structure/B82943.png)